molecular formula C26H32FNO4 B15133899 Cerivastatin lactone

Cerivastatin lactone

Cat. No.: B15133899
M. Wt: 441.5 g/mol
InChI Key: MCBZSKZRUIWKPM-ANMDKAQQSA-N
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Description

Cerivastatin lactone is a derivative of cerivastatin, a synthetic statin that was used to lower cholesterol levelsCerivastatin was withdrawn from the market due to severe adverse effects, but its lactone form remains of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cerivastatin lactone can be synthesized through the enzymatic oxidation of lactols. This process involves the use of specific enzymes to oxidize lactols into lactones . The synthetic route typically includes the following steps:

    Formation of Lactol: The initial step involves the formation of a lactol intermediate.

    Oxidation: The lactol is then oxidized using enzymes to form the lactone.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: Cerivastatin lactone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of lactol to lactone.

    Reduction: Reduction of the lactone back to lactol.

    Substitution: Various substitution reactions can occur at different positions on the lactone ring.

Common Reagents and Conditions:

    Oxidizing Agents: Enzymes specific to the oxidation of lactols.

    Reducing Agents: Chemical reducing agents for converting lactone back to lactol.

    Catalysts: Enzymes or chemical catalysts to facilitate substitution reactions.

Major Products: The major product of these reactions is this compound itself, along with its various derivatives formed through substitution reactions .

Scientific Research Applications

Cerivastatin lactone has several applications in scientific research:

Comparison with Similar Compounds

  • Atorvastatin
  • Fluvastatin
  • Rosuvastatin
  • Simvastatin
  • Lovastatin

Cerivastatin lactone’s unique properties and its specific enzymatic synthesis make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H32FNO4

Molecular Weight

441.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C26H32FNO4/c1-15(2)25-21(11-10-20-12-19(29)13-23(30)32-20)24(17-6-8-18(27)9-7-17)22(14-31-5)26(28-25)16(3)4/h6-11,15-16,19-20,29H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1

InChI Key

MCBZSKZRUIWKPM-ANMDKAQQSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@@H]3C[C@H](CC(=O)O3)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC3CC(CC(=O)O3)O

Origin of Product

United States

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